(2-Methylcycloprop-2-en-1-yl)methanol
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Overview
Description
Scientific Research Applications
Heteropoly Acid Catalyzed Synthesis
(Anjibabu et al., 2013) discussed the use of a related compound, (4-methylcyclohex-3-en-1-yl)methanol, in the synthesis of 3-oxabicyclo[3.3.1]non-7-ene through oxonium-ene cyclization. This process is highlighted for its simplicity, convenience, and environmental friendliness, utilizing heteropoly acid catalysts.
Methanol as a Hydrogen Source and C1 Synthon
(Sarki et al., 2021) explored methanol's potential as a hydrogen source and C1 synthon in chemical synthesis and energy technologies. They developed a method for N-methylation of amines and transfer hydrogenation of nitroarenes using methanol.
Methylotrophy and Biotechnological Applications
(Ochsner et al., 2014) and (Schrader et al., 2009) focused on Methylobacterium extorquens and the use of methanol for biotechnological applications. They reviewed the physiology and biochemistry of methylotrophy and its potential for engineering value-added products from methanol.
Methanol in Organic Synthesis
(Li et al., 2012) discussed the use of methanol as a methylating agent for the N-monomethylation of aromatic primary amines. Their method is noted for its broad substrate scope and environmental sustainability.
Methanol as a Feedstock for Chemicals Production
(Zhang et al., 2018) reviewed recent progress in the use of methanol as a substrate for the bioproduction of chemicals and fuels. They discussed native and synthetic methylotrophs and their applications in methanol bioconversion.
Engineering Microorganisms for Methanol Utilization
(Meyer et al., 2018) presented an engineered Escherichia coli strain for methanol-dependent growth. This study represents a significant step in generating fully synthetic methylotrophic organisms for biotechnological applications.
Safety and Hazards
properties
IUPAC Name |
(2-methylcycloprop-2-en-1-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-4-2-5(4)3-6/h2,5-6H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTJHZOTKFFPKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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